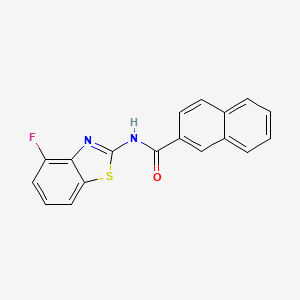

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives is usually achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazoles typically includes sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions of benzothiazoles can vary greatly depending on the substituents on the thiazole ring . These substituents can affect the biological outcomes to a great extent .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, a similar compound, “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine”, has a molecular weight of 240.26 and is a solid at room temperature .Wirkmechanismus

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities . They have shown inhibition of ubiquitin ligase , selective cytotoxicity against tumorigenic cell lines , and have been used in the prophylaxis and treatment of rotavirus infections .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Pharmacokinetics

It is mentioned that the synthesized compounds have shown a favorable pharmacokinetic profile .

Result of Action

tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has several advantages as a therapeutic agent. This compound is a potent inhibitor of DHODH, with an IC50 of 0.2 μM, and is also known to inhibit other enzymes. Additionally, this compound is relatively stable and can be synthesized using a one-step synthesis. However, there are some limitations to using this compound in laboratory experiments. This compound is a small molecule and is rapidly metabolized in vivo, which limits its bioavailability. Additionally, this compound is a potent inhibitor of DHODH and other enzymes and may cause off-target effects in vivo.

Zukünftige Richtungen

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has the potential to be developed as a therapeutic agent for the treatment of autoimmune diseases, cancer, and infectious diseases. Future research should focus on improving the bioavailability of this compound, as well as exploring the potential of combining this compound with other therapeutic agents. Additionally, further research should be conducted to explore the potential of this compound as a prophylactic agent for the prevention of certain diseases. Finally, further research should be conducted to explore the potential of this compound as an adjuvant therapy for the treatment of certain diseases.

Synthesemethoden

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide can be synthesized using a variety of methods, including a one-step synthesis from a benzothiazole precursor and a naphthalene derivative. The one-step synthesis involves the reaction of a benzothiazole derivative with a naphthalene derivative in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 80 °C for 1 hour. The resulting product is then purified by recrystallization from a mixture of ethanol and water.

Wissenschaftliche Forschungsanwendungen

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide has been studied as a potential therapeutic agent for the treatment of autoimmune diseases, cancer, and infectious diseases. In particular, this compound has been studied as a potential therapy for rheumatoid arthritis, psoriasis, and multiple sclerosis. This compound has also been studied as a potential treatment for certain types of cancer, including breast, prostate, and ovarian cancer. Additionally, this compound has been studied as a potential therapy for certain types of infectious diseases, such as malaria and HIV.

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2OS/c19-14-6-3-7-15-16(14)20-18(23-15)21-17(22)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUXLLGENXWNIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)

![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)

![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B6507487.png)

![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide](/img/structure/B6507496.png)

![N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507499.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)

![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B6507524.png)

![N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507529.png)

![2-fluoro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6507535.png)

![N'-(3-chlorophenyl)-N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6507544.png)

![N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B6507546.png)

![3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B6507565.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B6507568.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6507571.png)